molecular formula C6H4Cl4N2 B14690491 2,4,5,6-Tetrachlorobenzene-1,3-diamine CAS No. 26288-19-7

2,4,5,6-Tetrachlorobenzene-1,3-diamine

Cat. No.: B14690491
CAS No.: 26288-19-7
M. Wt: 245.9 g/mol
InChI Key: DTUNENHHMJQMSM-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrachlorobenzene-1,3-diamine is a chemical compound with the molecular formula C₆H₄Cl₄N₂ It is a derivative of benzene, where four chlorine atoms and two amino groups are substituted at the 2, 4, 5, and 6 positions, and the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrachlorobenzene-1,3-diamine typically involves the chlorination of benzene derivatives followed by amination. One common method is the electrophilic halogenation of benzene or chlorobenzenes to introduce chlorine atoms at the desired positions . The subsequent introduction of amino groups can be achieved through nucleophilic substitution reactions using suitable amine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The exact methods may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrachlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

2,4,5,6-Tetrachlorobenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrachlorobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and amino groups enable it to form strong bonds with various substrates, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-Tetrachlorobenzene-1,3-diamine is unique due to the specific arrangement of chlorine atoms and amino groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

26288-19-7

Molecular Formula

C6H4Cl4N2

Molecular Weight

245.9 g/mol

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-diamine

InChI

InChI=1S/C6H4Cl4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2

InChI Key

DTUNENHHMJQMSM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)N)Cl)N

Origin of Product

United States

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